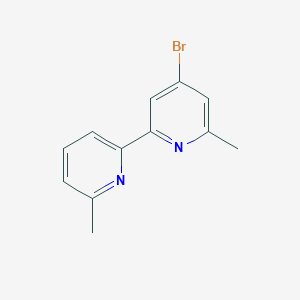

4-Bromo-6,6'-dimethyl-2,2'-bipyridine

Description

Overview of 2,2'-Bipyridine (B1663995) as a Prototypical N,N'-Donor Ligand in Coordination Chemistry

2,2'-Bipyridine (bpy) is a cornerstone of coordination chemistry, recognized as one of the most widely used N,N'-donor ligands. nih.gov Its two nitrogen atoms, positioned in a cis-conformation upon coordination, form a stable five-membered chelate ring with a metal ion. This bidentate nature leads to the formation of robust metal complexes with a variety of transition metals. wikipedia.org The resulting complexes often exhibit interesting photophysical and electrochemical properties, which have been pivotal in advancing our understanding of metal-ligand interactions. nih.govresearchgate.net The stability of metal-bipyridine complexes is generally greater than that of analogous complexes with monodentate pyridine (B92270) ligands, a phenomenon known as the chelate effect. nih.gov

Significance of Strategic Chemical Functionalization in Bipyridine Ligand Design

The true versatility of the 2,2'-bipyridine scaffold lies in its susceptibility to strategic chemical functionalization. researchgate.net By introducing various substituents onto the bipyridine rings, chemists can systematically tune the electronic and steric properties of the ligand. rsc.orgtandfonline.com This tailored approach allows for the fine-tuning of the resulting metal complexes' reactivity, stability, and photophysical behavior. rsc.org Electron-donating groups, for instance, can increase the electron density on the nitrogen atoms, enhancing the ligand's donor capacity, while electron-withdrawing groups have the opposite effect. tandfonline.com Steric hindrance, introduced by bulky substituents near the coordination site, can influence the geometry of the metal complex and its accessibility to other molecules. rsc.orgmdpi.com This ability to modulate ligand properties is crucial for applications ranging from catalysis to the development of novel materials. researchgate.netnih.gov

Rationale for Investigating 4-Bromo-6,6'-dimethyl-2,2'-bipyridine: Unique Electronic and Steric Properties conferred by Halogen and Alkyl Substituents

The compound this compound presents a fascinating case study in ligand design. The bromine atom at the 4-position acts as an electron-withdrawing group through induction, while also providing a reactive handle for further synthetic modifications via cross-coupling reactions. tandfonline.comresearchgate.net This allows for the construction of more complex molecular architectures.

Simultaneously, the two methyl groups at the 6 and 6' positions introduce significant steric hindrance around the nitrogen donor atoms. mdpi.com This steric bulk can enforce specific coordination geometries on the metal center and can also protect it from unwanted side reactions. The interplay of these electronic and steric effects makes this compound a valuable ligand for creating metal complexes with tailored reactivity and stability.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 130645-13-5 |

| Molecular Formula | C12H11BrN2 |

| Molecular Weight | 263.138 g/mol |

| IUPAC Name | This compound |

Data sourced from Matrix Fine Chemicals. matrix-fine-chemicals.com

Historical Development of 2,2'-Bipyridine Chemistry and its Derivatives

The journey of 2,2'-bipyridine chemistry began in 1888 with its first synthesis by Fritz Blau through the dry distillation of copper(II) pyridine-2-carboxylate. nih.govresearchgate.net This discovery opened the door to a vast field of coordination chemistry. nih.govnih.gov Early research focused on the fundamental coordination behavior of 2,2'-bipyridine with various metal ions. nih.gov Over the decades, the development of new synthetic methodologies has enabled the preparation of a wide array of substituted bipyridine ligands, each with unique properties. nih.govmdpi.com These advancements have been instrumental in the development of bipyridine-based systems for applications in catalysis, solar energy conversion, and molecular electronics. nih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C12H11BrN2 |

|---|---|

Molecular Weight |

263.13 g/mol |

IUPAC Name |

4-bromo-2-methyl-6-(6-methylpyridin-2-yl)pyridine |

InChI |

InChI=1S/C12H11BrN2/c1-8-4-3-5-11(14-8)12-7-10(13)6-9(2)15-12/h3-7H,1-2H3 |

InChI Key |

PNFZEPCJKQMXJK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)C2=NC(=CC(=C2)Br)C |

Origin of Product |

United States |

Coordination Chemistry of 4 Bromo 6,6 Dimethyl 2,2 Bipyridine and Its Metal Complexes

Ligand Architecture and Metal-Binding Properties

The coordination behavior of 4-Bromo-6,6'-dimethyl-2,2'-bipyridine is dictated by its distinct structural and electronic features. These include its capacity for bidentate chelation, the steric influence of the methyl groups at the 6 and 6' positions, and the electronic effects imparted by the bromo substituent at the 4-position.

Bidentate N,N'-Chelation and Formation of Stable Coordination Compounds

As a derivative of 2,2'-bipyridine (B1663995), this compound functions as a bidentate chelating ligand, coordinating to a metal center through its two nitrogen atoms. This N,N'-chelation results in the formation of a stable five-membered ring, a common feature in the coordination chemistry of bipyridine-based ligands. The formation of this chelate ring enhances the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect. This inherent stability makes this compound an effective ligand for a wide range of transition metals.

Influence of 6,6'-Methyl Groups on Steric Environment and Ligand Bite Angle

The presence of methyl groups at the 6 and 6' positions of the bipyridine framework introduces significant steric hindrance around the metal coordination sphere. This steric bulk can influence the geometry of the resulting metal complexes and, in some cases, may prevent the coordination of multiple ligands or favor the formation of complexes with lower coordination numbers. For instance, in square planar complexes, the steric repulsion between the 6,6'-methyl groups and cis-coordinated ligands can lead to distortions from the ideal geometry. nih.gov

The bite angle, defined as the N-M-N angle in the chelated complex, is a critical parameter that affects the stability and reactivity of the metal complex. In bipyridine complexes, the bite angle is typically around 90 degrees. wikipedia.org However, the steric interactions introduced by the 6,6'-dimethyl substituents can cause a deviation from this ideal angle, leading to a more distorted coordination geometry. This distortion can have a profound impact on the electronic properties and reactivity of the metal center.

Electronic Effects of the 4-Bromo Substituent on Metal-Ligand Interactions

The bromo substituent at the 4-position of the bipyridine ring exerts a notable electronic influence on the ligand's coordination properties. Bromine is an electron-withdrawing group, which reduces the electron density on the bipyridine ring system. This, in turn, affects the strength of the metal-ligand bond. The decreased electron density on the nitrogen donor atoms can lead to a weaker σ-donation to the metal center. frontiersin.org

Formation of Metal Complexes with Diverse Transition Metal Ions

This compound has been successfully employed to synthesize a variety of coordination compounds with both first-row and heavier transition metals. The resulting complexes exhibit diverse geometries and electronic properties, reflecting the nature of the metal ion and the unique steric and electronic features of the ligand.

Coordination with First-Row Transition Metals (e.g., Cu(II), Fe(II), Co(II), Ni(II), Mn(II), Zn(II))

Complexes of this compound with first-row transition metals have been reported, showcasing a range of coordination geometries. For instance, with copper(II), both four- and five-coordinate complexes can be formed, often with distorted geometries due to the steric hindrance of the 6,6'-methyl groups. nih.govnih.gov Similarly, iron(II) complexes with 6,6'-dimethyl-2,2'-bipyridine (B1328779) have been synthesized, and their magnetic and spectroscopic properties have been investigated. researchgate.net The steric bulk of the ligand can influence the spin state of the iron(II) center.

| Metal Ion | Typical Coordination Geometry | Reference |

|---|---|---|

| Cu(II) | Distorted Square Planar, Trigonal Bipyramidal | nih.govnih.gov |

| Fe(II) | Tetrahedral, Octahedral | researchgate.net |

| Co(II) | Tetrahedral | researchgate.net |

| Ni(II) | Tetrahedral | researchgate.net |

| Zn(II) | Tetrahedral | researchgate.net |

Coordination with Second and Third-Row Transition Metals (e.g., Ru(II), Ir(III), Pt(II))

The coordination chemistry of this compound extends to the heavier second and third-row transition metals, leading to complexes with interesting photophysical and photochemical properties. Ruthenium(II) complexes of substituted bipyridines are well-known for their luminescence and have been extensively studied for applications in sensing and light-emitting devices. mdpi.commsu.edunih.gov The steric and electronic properties of the this compound ligand can be used to tune the emission wavelength and quantum yield of these ruthenium complexes.

Iridium(III) complexes containing substituted bipyridine ligands are also of significant interest due to their strong spin-orbit coupling, which leads to efficient phosphorescence. acs.orgcityu.edu.hk These complexes have found applications in organic light-emitting diodes (OLEDs) and as photosensitizers.

Platinum(II) complexes with 6,6'-disubstituted bipyridines have been shown to exhibit distorted square planar geometries due to steric clashes between the substituents and the other ligands in the coordination sphere. nih.govnih.gov These structural distortions can influence the reactivity and photophysical properties of the platinum(II) center.

| Metal Ion | Typical Coordination Geometry | Notable Properties/Applications | Reference |

|---|---|---|---|

| Ru(II) | Octahedral | Luminescence, Photosensitization | mdpi.commsu.edunih.gov |

| Ir(III) | Octahedral | Phosphorescence, OLEDs | acs.orgcityu.edu.hk |

| Pt(II) | Distorted Square Planar | Luminescence, Catalysis | nih.govnih.gov |

Structural Characterization of Coordination Compounds

The structural characterization of coordination compounds is essential for understanding their physical and chemical properties. Techniques such as single-crystal X-ray diffraction provide precise information about the three-dimensional arrangement of atoms, including the coordination geometry around the metal center, bond lengths, and bond angles.

The coordination geometry of a metal complex is determined by the number of ligands attached to the central metal ion (the coordination number) and the steric and electronic properties of the ligands. For bidentate ligands like this compound, common coordination numbers are four and six, leading to tetrahedral, square planar, or octahedral geometries.

The presence of methyl groups at the 6 and 6' positions of the bipyridine ring is known to induce significant steric hindrance. This steric bulk can prevent the planar arrangement typically favored by bipyridine ligands upon coordination. Consequently, metal complexes of 6,6'-disubstituted bipyridines often exhibit highly distorted coordination geometries. For instance, in square planar complexes, repulsion between the 6,6'-methyl groups and cis-coordinated ligands can cause a significant bowing of the bipyridine ligand. Similarly, in octahedral complexes, these steric interactions can lead to elongated metal-ligand bonds and deviations from ideal 90° bond angles. The bromine atom at the 4-position is not expected to contribute significantly to steric distortion but will influence the electronic properties of the ligand.

Table 1: Expected Coordination Geometries and Distortions for Metal Complexes of this compound

| Coordination Number | Ideal Geometry | Likely Geometry with Ligand | Primary Cause of Distortion |

|---|---|---|---|

| 4 | Tetrahedral | Distorted Tetrahedral | Steric repulsion between methyl groups and other ligands. |

| 4 | Square Planar | Highly Distorted Square Planar / Tetrahedral | Severe steric clashes between 6,6'-methyl groups and cis ligands. |

For complexes of this compound, several types of supramolecular interactions can be anticipated:

π-π Stacking: The aromatic bipyridine rings can stack on top of each other, an interaction that is common in complexes with planar aromatic ligands. However, the distortions caused by the 6,6'-methyl groups may influence the efficiency and geometry of this stacking.

Hydrogen Bonding: If co-ligands or solvent molecules with hydrogen bond donors (e.g., water, ammonia) are present in the crystal lattice, they can form hydrogen bonds with the nitrogen atoms of the bipyridine ligand or with other coordinated anions.

Halogen Bonding: The bromine atom on the bipyridine ring can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as nitrogen or oxygen atoms, or even other bromine atoms. This can be a significant structure-directing interaction.

These interactions can lead to the formation of one-, two-, or three-dimensional supramolecular architectures, influencing properties such as solubility and thermal stability.

Thermodynamic and Kinetic Aspects of Metal-Ligand Complexation

The formation of a metal complex is governed by both thermodynamic and kinetic factors.

Thermodynamic stability refers to the extent to which a complex will form at equilibrium. It is quantified by the stability constant (K) or formation constant (Kf). A large stability constant indicates that the complex is thermodynamically stable and its formation is highly favored. The stability of a metal-bipyridine complex is influenced by the nature of the metal ion (charge, size) and the electronic properties of the ligand. The electron-withdrawing nature of the bromine atom in this compound would be expected to decrease the basicity of the nitrogen donor atoms compared to an unsubstituted bipyridine, which might lead to slightly lower stability constants for its complexes.

Kinetic stability , on the other hand, refers to the speed at which a complex undergoes ligand exchange reactions. Complexes are classified as either labile (fast ligand exchange) or inert (slow ligand exchange). This property is highly dependent on the d-electron configuration of the central metal ion. The steric hindrance from the 6,6'-dimethyl groups could also affect the kinetics of complex formation and dissociation. The bulky methyl groups may slow down the rate of ligand association and dissociation by sterically blocking the coordination sites.

Table 2: General Factors Influencing Stability and Lability of Metal Complexes

| Aspect | Influencing Factors | Expected Effect of this compound |

|---|---|---|

| Thermodynamic Stability (Kf) | Metal ion properties (charge, radius), Ligand basicity, Chelate effect | The bromo group may slightly decrease stability by reducing ligand basicity. The chelate effect from the bidentate nature of the ligand will still provide significant stability. |

| Kinetic Lability/Inertness | Metal ion d-electron configuration (LFSE), Steric hindrance | The primary factor is the metal ion. However, the bulky methyl groups are expected to increase the activation energy for ligand substitution, potentially making the complexes more inert than those with less hindered ligands. |

Catalytic Applications of Metal Complexes Incorporating 4 Bromo 6,6 Dimethyl 2,2 Bipyridine

Role as Ligand in Homogeneous and Heterogeneous Catalytic Systems

Complexes of 4-Bromo-6,6'-dimethyl-2,2'-bipyridine are versatile and can be employed in both homogeneous and heterogeneous catalytic settings.

In homogeneous catalysis , the metal complex and the reactants exist in the same phase, typically a liquid solution. This arrangement allows for high activity and selectivity, as the catalytic sites are readily accessible. Bipyridine complexes are extensively used in homogeneous processes like cross-coupling, oxidation, and polymerization. The solubility and reactivity of the catalyst can be precisely controlled through ligand modification.

For heterogeneous catalysis , the catalyst is in a different phase from the reactants. This is often achieved by immobilizing the homogeneous metal complex onto a solid support. chemistryworld.com This approach offers significant practical advantages, most notably the ease of catalyst separation from the product mixture, enabling catalyst recycling and minimizing product contamination. Bipyridine-based ligands can be incorporated into the framework of materials like organosilica nanotubes. nih.gov This creates robust, molecularly defined heterogeneous catalysts where the active metal centers are isolated, potentially enhancing stability and preventing deactivation pathways that can occur in solution. nih.gov The this compound ligand is suitable for such applications, where it can be covalently anchored to a support to generate a durable and reusable catalytic system.

Catalysis in Advanced Organic Synthesis

Metal complexes featuring substituted bipyridine ligands are pivotal in carbon-carbon bond-forming cross-coupling reactions. nih.govorgsyn.org The specific substituents on the this compound ligand play distinct roles in modulating the efficacy of these catalysts.

The 6,6'-dimethyl groups introduce significant steric hindrance around the metal center. In nickel-catalyzed cross-electrophile coupling reactions, for example, bulky substituents at the 6 and 6' positions have been shown to have a major impact on catalytic performance. nih.gov While these groups can sometimes lead to lower turnover frequencies compared to less hindered ligands, they can also stabilize key catalytic intermediates. nih.gov For instance, iron(II) complexes bearing the 6,6'-dimethyl-2,2'-bipyridyl ligand have been successfully employed as catalysts in the cross-coupling of alkyl halides with Grignard reagents. researchgate.net

The 4-bromo substituent primarily exerts an electronic effect. As an electron-withdrawing group, it decreases the electron density on the bipyridine framework and, by extension, the coordinated metal center. This modification alters the redox properties of the catalyst, which is a critical parameter in the oxidative addition and reductive elimination steps of typical cross-coupling cycles. While specific studies on the 4-bromo variant are limited, the principles of ligand electronics suggest it would modulate catalyst reactivity, potentially influencing reaction rates and substrate scope.

| Cross-Coupling Reaction | Typical Metal Center | Role of Bipyridine Ligand | Potential Influence of this compound |

|---|---|---|---|

| Suzuki Coupling | Palladium, Nickel | Stabilizes the metal center, influences reductive elimination. | Steric bulk from methyl groups can affect coupling partners' access; bromo group modifies electronic properties. |

| Negishi Coupling | Palladium, Nickel | Facilitates transmetalation and reductive elimination steps. orgsyn.org | High yields and tolerance for various functional groups are characteristic of Negishi couplings with bipyridine ligands. orgsyn.org |

| Ullmann Coupling | Copper, Nickel | Promotes the reductive coupling of aryl halides. | The bipyridine product itself can act as a ligand, facilitating the reaction. nih.gov |

Complexes with substituted bipyridine ligands are effective catalysts for a range of oxidation and reduction reactions. The unique structure of this compound offers advantages in these transformations.

In oxidation catalysis , particularly palladium-catalyzed aerobic reactions like the aza-Wacker reaction, most bidentate ligands are found to inhibit catalytic turnover. However, 6,6'-dimethyl-2,2'-bipyridine (B1328779) is a notable exception, supporting efficient catalysis. nih.gov Research suggests this is due to the steric clash of the methyl groups, which promotes a "hemilabile" coordination mode. In this state, one of the pyridine (B92270) rings can dissociate, creating an open coordination site on the palladium center necessary for the catalytic cycle to proceed. nih.gov

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for creating well-defined polymers, and copper complexes with bipyridine ligands are among the most common catalysts. nih.gov The rate and control of the polymerization are highly dependent on the electronic nature of the substituents on the bipyridine ligand. cmu.edu

Studies on a series of 4,4'-substituted 2,2'-bipyridines have demonstrated a clear correlation between the electron-donating or -withdrawing nature of the substituent and the catalytic activity. nih.govresearchgate.net Electron-donating groups (EDGs) increase the electron density at the copper center, which stabilizes the higher oxidation state (CuII) complex. This shifts the ATRP equilibrium towards the active radical species, leading to a faster polymerization rate. nih.govresearchgate.net Conversely, electron-withdrawing groups (EWGs) destabilize the CuII complex, slowing the polymerization.

The 4-bromo substituent is an EWG. Therefore, a copper catalyst with this compound would be expected to exhibit a slower rate of polymerization compared to ligands with unsubstituted or electron-donating groups at the 4-position. This effect can be used to moderate polymerization rates for highly active monomers where slower, more controlled growth is desired.

| 4,4'-Substituent (R-bpy) | Substituent Nature | Effect on Cu(II) Complex Stability | Observed Polymerization Rate |

|---|---|---|---|

| (Me)2N | Strongly Electron-Donating | Increased Stability | Fastest |

| MeO | Electron-Donating | Increased Stability | Fast |

| Me | Weakly Electron-Donating | Slightly Increased Stability | Moderate-Fast |

| H | Neutral | Baseline | Moderate |

| Cl / Br | Electron-Withdrawing | Decreased Stability | Slowest |

Data adapted from studies on 4,4'-substituted bipyridines in ATRP. nih.gov

Photocatalysis and Energy Conversion Systems

Metal-bipyridine complexes, particularly those of ruthenium and iridium, are workhorses in the field of photoredox catalysis and solar energy conversion. acs.orgresearchgate.net These complexes can absorb visible light and exist in long-lived excited states, allowing them to participate in single-electron transfer processes. The ligand's structure is critical for tuning the photophysical and electrochemical properties of the complex.

The design of a copper-based photoredox catalyst with a 4,6-disubstituted 2,2'-bipyridine (B1663995) highlights the importance of targeted substitution. acs.org In that system, a methyl group at the 6-position provides steric bulk that hinders structural relaxation in the excited state, leading to a longer and more useful excited-state lifetime. acs.org The 6,6'-dimethyl groups in this compound would be expected to serve a similar function.

Ligand Design Principles: Impact of Bromo and Methyl Substituents on Catalytic Activity, Selectivity, and Stability

The catalytic performance of a metal complex is a direct consequence of its ligand's design. In this compound, the substituents provide a combination of steric and electronic effects that tune activity, selectivity, and stability.

Impact of 6,6'-Dimethyl Substituents (Steric Effects):

Steric Hindrance: The two methyl groups are positioned adjacent to the nitrogen donor atoms, creating significant steric bulk around the metal center. This can prevent the coordination of bulky substrates or influence the geometry of the resulting complex.

Hemilability and Catalyst Activity: This steric clash can weaken the metal-ligand bond, promoting the dissociation of one of the pyridyl arms (hemilability). As seen in Pd-catalyzed aerobic oxidation, this can be beneficial, as it opens a coordination site required for catalysis. nih.gov

Impact of 4-Bromo Substituent (Electronic Effects):

Electron-Withdrawing Nature: The bromine atom withdraws electron density from the π-system of the pyridine ring. This effect is transmitted to the metal center, making it more electron-deficient.

Redox Potential Tuning: This electronic modification alters the metal center's redox potential. The complex becomes more difficult to oxidize and easier to reduce. This is critical in redox-based catalytic cycles, including photocatalysis and ATRP. nih.govacs.org For instance, in ATRP, this effect slows the rate of polymerization by disfavoring the formation of the oxidized Cu(II) state. nih.govresearchgate.net

Catalyst Stability: By modifying the electron density on the metal, the bromo group can influence the stability of the catalyst towards decomposition or unwanted side reactions.

Photophysical Properties of 4 Bromo 6,6 Dimethyl 2,2 Bipyridine Metal Complexes

Electronic Absorption Characteristics and Spectroscopic Analysis

The electronic absorption spectrum of a potential metal complex of 4-Bromo-6,6'-dimethyl-2,2'-bipyridine would be anticipated to display two primary types of transitions: those centered on the ligand and those involving charge transfer between the metal and the ligand.

Bipyridine-based ligands typically exhibit intense absorption bands in the ultraviolet region, which are assigned to spin-allowed π→π* transitions within the aromatic rings. For metal complexes, these ligand-centered (LC) transitions are generally observed at higher energies (shorter wavelengths) and are responsible for the strong absorption profiles of these compounds. The exact energy of these transitions for a this compound complex would be influenced by the specific metal ion and the solvent environment, but they would likely appear as sharp, high-extinction-coefficient bands.

A hallmark of transition metal complexes with π-accepting ligands like bipyridines is the presence of Metal-to-Ligand Charge Transfer (MLCT) bands. These transitions, typically occurring in the visible region of the spectrum, involve the promotion of an electron from a metal-based d-orbital to a ligand-based π* anti-bonding orbital. The energy of the MLCT transition is sensitive to the nature of the metal, its oxidation state, and the substituents on the ligand.

For a hypothetical complex of this compound, the electron-donating methyl groups would be expected to raise the energy of the π* orbitals, potentially leading to a blue-shift (higher energy) of the MLCT band compared to an unsubstituted bipyridine complex. Conversely, the electron-withdrawing bromo group would lower the energy of the π* orbitals, potentially causing a red-shift (lower energy). The net effect would depend on the balance of these electronic influences. These MLCT states are crucial as they are often the lowest energy excited states and are typically responsible for the luminescence properties of the complex.

Luminescence Behavior

Following excitation into the absorption bands, metal complexes can relax through various radiative and non-radiative pathways. The luminescence of bipyridine complexes, when it occurs, most often originates from the lowest-lying triplet MLCT (³MLCT) excited state.

While fluorescence (emission from a singlet excited state) is possible, phosphorescence (emission from a triplet excited state) is more common for heavy metal complexes due to enhanced intersystem crossing. The emission from a ³MLCT state in a this compound complex would likely appear as a broad, structured band at lower energy (longer wavelength) than the MLCT absorption band. The presence of the heavy bromine atom on the ligand could potentially enhance spin-orbit coupling, which might influence the rates of intersystem crossing and phosphorescence.

The photoluminescence quantum yield (Φ), which measures the efficiency of the emission process, is a critical parameter. For related ruthenium(II) and iridium(III) bipyridine complexes, quantum yields can range from less than 1% to near unity. The specific quantum yield for a complex of this compound would depend heavily on the chosen metal center and the competition between radiative decay (phosphorescence) and non-radiative decay pathways. Non-radiative decay can be promoted by factors such as solvent interactions and vibrational relaxation.

The excited state lifetime (τ) is the average time the complex spends in the excited state before returning to the ground state. For luminescent metal complexes, lifetimes can range from nanoseconds to microseconds. The lifetime of the ³MLCT state is a key indicator of the complex's potential use in applications like sensing or photocatalysis. The lifetime is inversely proportional to the sum of the rate constants for all decay pathways (radiative and non-radiative). Detailed time-resolved spectroscopic studies would be necessary to determine these lifetimes and understand the dynamic processes that govern the deactivation of the excited state in any potential this compound metal complex.

Structure-Property Relationships: Influence of Bromine and Methyl Substituents on Photophysical Behavior

The photophysical properties of metal complexes are intricately linked to the structure of their ligands. In complexes of this compound, the bromine atom at the 4-position and the methyl groups at the 6 and 6' positions exert significant and distinct electronic and steric influences on the complex's behavior upon light absorption.

Influence of 6,6'-Dimethyl Substituents:

The primary influence of the two methyl groups at the 6 and 6' positions, which are adjacent to the nitrogen coordinating atoms, is steric hindrance. This steric bulk can distort the geometry of the metal complex, leading to critical changes in its photophysical properties.

Weakened Ligand Field: In octahedral d6 metal complexes, such as those with Ruthenium(II), the steric clash between the methyl groups can force an elongation of the metal-ligand bonds. This elongation results in a weaker ligand-field strength. unige.ch

Luminescence Quenching: A weaker ligand field lowers the energy of the non-emissive, metal-centered (MC) ligand-field (dd) excited states. If a dd state becomes lower in energy than the emissive metal-to-ligand charge-transfer (MLCT) state, it creates an efficient pathway for non-radiative decay. This process can completely quench the luminescence of the complex. For example, many Ru(II) complexes with 6,6'-dimethyl-2,2'-bipyridine (B1328779) ligands are non-luminescent at room temperature for this reason. unige.ch

Enhanced Stability in Other Geometries: Conversely, in complexes with different geometries, such as the distorted tetrahedral arrangement typical for Copper(I) complexes, this steric bulk can be advantageous. It can prevent the excited state from flattening, a geometric change that often leads to non-radiative decay, thereby enhancing photoluminescence and stability. unito.it

Influence of 4-Bromo Substituent:

The bromine atom at the 4-position primarily exerts electronic effects on the bipyridine ligand system.

Inductive Electron Withdrawal: As a halogen, bromine is an electron-withdrawing group. This property lowers the energy of the π* orbitals of the bipyridine ligand. researchgate.net Consequently, the energy gap for the MLCT transition is reduced, which typically results in a bathochromic (red) shift in both the absorption and emission spectra of the complex.

Heavy-Atom Effect: The presence of a relatively heavy atom like bromine can enhance the rate of intersystem crossing (ISC) between singlet and triplet excited states. This can lead to a more efficient population of the triplet state, which is a key requirement for applications like photosensitization. However, the heavy-atom effect can also increase the rate of non-radiative decay from the triplet state, potentially lowering the phosphorescence quantum yield.

| Complex | Emission Wavelength (λem) | Emission Quantum Yield (Φem) | Excited-State Lifetime (τ) | Key Influence |

|---|---|---|---|---|

| [Ru(bpy)3]2+ (Reference) | ~610 nm | ~0.06 | ~900 ns | Standard MLCT Emission |

| [Ru(dm-bpy)3]2+ | - | Non-luminescent | < 1 ns | Luminescence quenching by low-lying dd state induced by methyl groups. unige.ch |

Potential in Light-Emitting Devices and Photosensitizers

The unique structural features of this compound suggest that its metal complexes could be tailored for specific applications in light-emitting devices and as photosensitizers, depending on the choice of the metal ion.

Potential in Light-Emitting Devices:

The suitability of these complexes for light-emitting devices, such as Organic Light-Emitting Diodes (OLEDs) or Light-Emitting Electrochemical Cells (LECs), is highly dependent on the metal center.

Copper(I) Complexes for LECs: While Ru(II) complexes with this ligand are often poor emitters, Cu(I) complexes are promising. In Cu(I) systems, the steric hindrance provided by the 6,6'-dimethyl groups is a known strategy to boost the performance of LECs. unito.it The bulky ligands prevent quenching processes in the solid state and enhance photoluminescence, stability, and device efficacy. unito.it The bromine substituent would further allow for tuning of the emission color.

Iridium(III) Complexes for OLEDs: Iridium(III) complexes are widely used as phosphorescent emitters in OLEDs. researchgate.net Incorporating the this compound ligand would influence the emission energy and the balance between radiative and non-radiative decay rates, potentially leading to new emitters with tailored properties. researchgate.net

Potential as Photosensitizers:

Photosensitizers are molecules that produce a chemical change in another molecule after absorbing light. They are crucial in applications like photodynamic therapy (PDT) and photoredox catalysis.

Photodynamic Therapy (PDT): Ruthenium(II) polypyridyl complexes are extensively investigated as photosensitizers for PDT. researchgate.netnih.gov Even if a complex is non-luminescent, it can still function as a photosensitizer. The efficient population of a triplet state, facilitated by the bromine's heavy-atom effect, is highly desirable for generating cytotoxic reactive oxygen species.

Photoactivated Chemotherapy (PACT): In PACT, light is used to release a caged therapeutic agent. The steric strain introduced by the 6,6'-dimethyl groups can be exploited to promote the dissociation of a ligand upon photoexcitation, releasing an active drug at a targeted site. universiteitleiden.nl

Photoredox Catalysis: Copper(I) and Ruthenium(II) complexes serve as potent photoredox catalysts, using light to drive chemical reactions. diva-portal.orgacs.org The electronic and steric properties of the this compound ligand can be used to precisely tune the redox potentials and excited-state properties of the catalyst to target specific organic transformations. acs.org

| Application Area | Relevant Metal Center(s) | Key Property Conferred by Ligand | Reference |

|---|---|---|---|

| Light-Emitting Electrochemical Cells (LECs) | Cu(I) | Enhanced stability and emission quantum yield due to steric hindrance from methyl groups. | unito.it |

| Photosensitizers (PDT, Photocatalysis) | Ru(II), Ir(III), Cu(I) | Efficient triplet state population (from Br heavy-atom effect) and tunable redox potentials (from Br electron-withdrawing effect). | acs.orgrsc.org |

| Photoactivated Chemotherapy (PACT) | Ru(II) | Light-induced ligand dissociation promoted by steric strain from methyl groups. | universiteitleiden.nl |

Lack of Specific Research Data on the Electrochemical Behavior of this compound Complexes

A thorough search of available scientific literature reveals a significant gap in detailed research specifically focused on the electrochemical properties of this compound and its corresponding metal complexes. While extensive electrochemical studies have been conducted on a wide array of substituted 2,2'-bipyridine (B1663995) ligands and their coordination compounds, data pertaining explicitly to the 4-bromo-6,6'-dimethyl derivative is not present in the surveyed research.

The field of electrochemistry heavily relies on empirical data from techniques such as cyclic voltammetry to characterize the redox behavior of compounds. This includes determining the potentials of metal-centered redox couples (e.g., Cu(I)/Cu(II), Ru(II)/Ru(III)), identifying ligand-centered electron transfer processes, and analyzing the reversibility of these events. This information is foundational for understanding the electronic structure of metal complexes and for designing them for applications in catalysis, sensing, and molecular electronics.

Research on related bipyridine ligands offers a general framework for understanding how substituents influence electrochemical properties. For instance:

Methyl Groups (-CH₃): Generally considered electron-donating, methyl groups tend to make metal-centered oxidations (like Ru(II) to Ru(III)) easier, resulting in less positive redox potentials. They also typically shift ligand-based reductions to more negative potentials.

Bromo Group (-Br): As an electron-withdrawing group, bromine typically has the opposite effect. It makes metal-centered oxidations more difficult (more positive potentials) and ligand-based reductions easier (less positive potentials).

The specific electrochemical behavior of this compound would arise from a combination of these electronic effects, alongside the steric influence of the methyl groups at the 6 and 6' positions, which can affect the coordination geometry and stability of the resulting metal complexes.

However, without dedicated experimental studies, any discussion on the specific redox potentials, the nature of the electrochemical events (reversible, quasi-reversible, or irreversible), and detailed cyclic voltammetry data for this compound and its complexes would be purely speculative. The generation of a scientifically accurate article as per the requested detailed outline is not possible due to the absence of published research on this specific compound.

Further experimental investigation is required to characterize the redox processes and electrochemical behavior of this particular ligand and its metal complexes. Such studies would be necessary to generate the specific data points and detailed analysis required for the requested article.

Electrochemical Behavior and Applications of 4 Bromo 6,6 Dimethyl 2,2 Bipyridine Complexes

Advanced Electrochemical Techniques

Square Wave Voltammetry (SWV) Investigations

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Kinetics

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the kinetics of electron transfer and other interfacial processes at electrode surfaces. However, there is a notable lack of specific research in the public domain that applies EIS to characterize the charge transfer kinetics of complexes formed with the 4-Bromo-6,6'-dimethyl-2,2'-bipyridine ligand. General principles of EIS are well-established for studying a wide array of electrochemical systems, but dedicated studies on this particular class of complexes have not been identified in the surveyed literature.

Applications in Electrochemical Technologies

The unique substitution pattern of this compound suggests its potential for creating metal complexes with tailored electrochemical properties for various technological applications.

Electrochemical Sensors and Biosensors

The development of electrochemical sensors and biosensors often relies on the specific redox properties of a signal-generating molecule. While various bipyridine-ruthenium complexes have been utilized in this field, for instance, a phosphate (B84403) group-derivatized bipyridine-ruthenium complex for sensing protein kinase activity, there is no specific mention in the reviewed literature of this compound complexes being employed for electrochemical sensing or biosensing applications.

Electrochromic Materials and Devices

Electrochromic materials exhibit a reversible change in their optical properties upon the application of an electrical potential. Transition metal coordination complexes, particularly those with polypyridyl ligands, are promising candidates for such materials due to their intense coloration and redox activity. lboro.ac.uk The color arises from metal-to-ligand charge transfer (MLCT) transitions, which can be altered by changing the oxidation state of the metal center. lboro.ac.uk

The formation of electroactive metallopolymers on electrode surfaces is a common strategy for creating robust electrochromic devices. While vinyl-substituted pyridyl ligands are often used, metallopolymers have also been successfully formed from complexes with halo-substituted pyridyl ligands. lboro.ac.uk For example, a structurally similar ligand, 4-(bromomethyl)-4´-methyl-2,2´-bipyridine, has been used to form such polymers through an electrochemically initiated cleavage of the carbon-halide bond. lboro.ac.uk This process generates radicals that lead to oligomerization and the deposition of a thin film of the electroactive metallopolymer on the electrode. lboro.ac.uk This suggests that complexes of this compound could potentially be utilized in a similar fashion for the development of electrochromic materials.

Electron Transfer Mediation in Chemical Systems

Electron transfer mediators are redox-active molecules that shuttle electrons between an electrode and a substrate, facilitating electrochemical reactions that might otherwise be slow or require large overpotentials. Bipyridine complexes are well-known for their ability to act as effective electron mediators. nih.govsemanticscholar.org

For instance, bipyridines have been shown to effectively mediate electron transfer from an electrode to NADP⁺, enabling the production of NADPH, a crucial cofactor in many biochemical reactions. nih.gov Studies have indicated that bipyridyl compounds can serve as efficient electron mediators for this purpose. nih.gov While these studies focus on the broader class of bipyridines, the electronic properties of this compound, influenced by its electron-withdrawing bromo group and electron-donating methyl groups, could be harnessed to fine-tune the redox potential of a metal complex for specific electron transfer applications.

Supramolecular Chemistry and Advanced Materials Science Applications of 4 Bromo 6,6 Dimethyl 2,2 Bipyridine

Self-Assembly and Supramolecular Architectures

The principles of self-assembly, where molecules spontaneously organize into well-defined structures, are central to the utility of 4-Bromo-6,6'-dimethyl-2,2'-bipyridine. The directional information encoded within its structure—namely the chelate-forming bipyridine unit—guides the formation of intricate supramolecular assemblies upon interaction with complementary components, particularly metal ions.

The 2,2'-bipyridine (B1663995) moiety is a classic chelating ligand that readily coordinates with a vast array of metal ions to form stable complexes. This interaction is the fundamental driving force for the self-assembly of metallosupramolecular architectures. When ligands containing multiple bipyridine units are mixed with suitable metal ions, they can spontaneously form complex structures such as helicates, grids, and cages. For instance, oligobipyridine ligands are known to assemble with copper(I) ions to generate double-stranded helicates, where the ligand strands wrap around the metal centers.

While specific studies detailing the use of this compound in forming such complex systems are not extensively documented, its structural similarity to other functionalized bipyridines suggests a high potential for such applications. The reaction of 4,4'-dimethyl-2,2'-bipyridine with copper(I) and copper(II) bromides has been shown to produce a variety of crystalline materials, from simple monomeric and dimeric complexes to more complex mixed-valence species. nih.gov The supramolecular arrangement in these structures is often dictated by the interdigitation of the dimethyl-bipyridine rings of adjacent molecules. nih.gov The presence of the bromo- and dimethyl-substituents on the this compound ligand would modulate the electronic and steric properties, influencing the geometry and stability of the resulting metallosupramolecular assemblies.

Table 1: Examples of Metallosupramolecular Architectures from Bipyridine Ligands

| Architecture | Metal Ion Example | Bipyridine Ligand Type | Resulting Structure |

|---|---|---|---|

| Helicate | Cu(I) | Oligobipyridines | Double-stranded helical complex |

| Square | Pd(II) or Pt(II) | Ditopic pyridyl ligands | [2+2] or [4+4] macrocycles |

Coordination polymers are extended structures formed by the linking of metal ions with organic bridging ligands. The geometry of the ligand and the coordination preference of the metal ion dictate the topology of the resulting one-, two-, or three-dimensional network. Bipyridine-based ligands, particularly those with a linear disposition of coordination vectors like 4,4'-bipyridine, are extensively used as "pillars" or linkers in the construction of coordination polymers. ub.educmu.edumdpi.commdpi.comnih.gov These can range from simple 1D chains (linear or zigzag) to complex 3D frameworks. cmu.edu

The subject molecule, this compound, can act as a ditopic ligand, connecting two metal centers. The methyl groups at the 6 and 6' positions can sterically influence the local coordination environment and the packing of the polymer chains. Furthermore, the bromine atom at the 4-position can engage in non-covalent interactions, such as halogen bonding, which can help in directing the assembly of the supramolecular structure and reinforcing the final framework. mdpi.com Studies on related bromo-substituted bipyridines have demonstrated their utility as linkers in designing coordination polymers. For example, 3,3′,5,5′-tetrabromo-4,4′-bipyridine has been used to synthesize a one-dimensional coordination polymer with cobalt(II). mdpi.com This indicates that this compound is a promising candidate for constructing new coordination polymers with potentially interesting structural and physical properties.

Molecular recognition is a key feature of supramolecular chemistry, where a host molecule selectively binds a specific guest molecule through non-covalent interactions. wikipedia.org This "host-guest" chemistry is fundamental to many biological processes and has applications in sensing, catalysis, and separation. mdpi.com Metallosupramolecular architectures, such as cages and containers, often possess well-defined internal cavities that can encapsulate guest molecules with high specificity based on size, shape, and chemical complementarity. rsc.org

While direct applications of this compound in molecular recognition are not widely reported, its potential can be inferred. As a component of larger supramolecular assemblies, it would contribute to the structure and chemical nature of the host's cavity. The methyl groups could provide a more hydrophobic environment within a cavity, while the bromine atom could act as a halogen bond donor, enabling specific interactions with electron-rich guest species. For instance, ditopic guest molecules synthesized from 4,4'-bipyridine have been used to study host-guest interactions between surfaces modified with cyclodextrins. nih.gov This highlights the role of the bipyridine unit in constructing systems capable of molecular recognition. The functional groups on this compound could be exploited to fine-tune the recognition properties of a supramolecular host.

Integration into Functional Advanced Materials

The same properties that make this compound a valuable component in supramolecular chemistry also allow for its integration into solid-state functional materials. Its ability to form robust networks and its tunable electronic properties are advantageous in the design of materials for various applications.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com Their high surface areas, tunable pore sizes, and functionalizable nature make them promising for applications in gas storage, separation, and catalysis. researchgate.net Bipyridyl derivatives are frequently employed as ligands in the synthesis of MOFs, often acting as pillars connecting 2D layers into 3D frameworks or as chelating agents that modify the secondary building units (SBUs). mdpi.com

Table 2: Potential Roles of this compound in MOF Design

| Feature of Ligand | Potential Role in MOF | Conferred Property |

|---|---|---|

| 2,2'-Bipyridine Core | Chelating agent / Linker | Structural integrity, formation of SBUs |

| Methyl Groups | Steric hindrance / Solubility modifier | Control of network topology, processability |

Organic Light-Emitting Diodes (OLEDs) are a major technology in displays and solid-state lighting. The performance of an OLED is heavily dependent on the properties of the organic materials used, particularly the emissive layer (EML) and the charge-transporting layers. 2,2'-Bipyridine derivatives are widely used as ligands in phosphorescent heavy metal complexes (e.g., iridium(III) and platinum(II)) that serve as dopants in the EML of OLEDs. These complexes can efficiently harvest both singlet and triplet excitons, leading to high quantum efficiencies.

The electronic properties of the bipyridine ligand, influenced by its substituents, can tune the emission color and efficiency of the metal complex. The introduction of halogen atoms into the chemical structure of organic semiconductors is known to influence carrier mobility. While there is no specific literature on the use of this compound in OLEDs, its structure suggests potential utility. When complexed with a suitable metal like Pt(II), it could form a luminescent complex. nih.gov The methyl groups would likely increase the solubility and improve the film-forming properties of the complex, which is beneficial for solution-processed OLEDs. The bromine atom would influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby tuning the emission wavelength. Furthermore, bromo-functionalized aromatic compounds are explored as components in hole-transporting materials, suggesting another potential application route for this versatile bipyridine derivative.

Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Applications

The compound this compound serves as a crucial intermediate in the synthesis of more complex and functionalized bipyridine ligands, which are integral components of sensitizing dyes and redox mediators in Dye-Sensitized Solar Cells (DSSCs). While the compound itself is not typically used as the final photosensitizer, its strategic functionalization is a key step in the molecular engineering of components for photovoltaic applications.

Research has demonstrated the development of efficient synthetic routes for tailoring bipyridine ligands for DSSCs based on the palladium-catalyzed Sonogashira cross-coupling of 4-bromo-2,2'-bipyridine (B89133) vjs.ac.vn. This highlights the importance of brominated precursors in creating ligands with specific photophysical and electrochemical properties. The resulting functionalized bipyridine ligands can then be used to synthesize ruthenium(II) complexes that exhibit broad and intense metal-to-ligand charge transfer (MLCT) transition bands in the visible region, a critical characteristic for efficient light harvesting in DSSCs ias.ac.in.

In addition to sensitizing dyes, bipyridine derivatives are also employed as ligands in redox mediators, which are responsible for regenerating the oxidized dye. Copper complexes with substituted bipyridine ligands have emerged as promising alternatives to the traditional iodide/triiodide redox shuttle. The performance of these copper-based mediators is highly dependent on the steric and electronic properties of the bipyridine ligands.

| Precursor Compound | Synthetic Strategy | Functionalization | Application in DSSCs |

|---|---|---|---|

| This compound | Suzuki Coupling | Introduction of aryl or vinyl groups with anchoring functionalities | Synthesis of sensitizing dyes with tailored light-harvesting properties |

| This compound | Sonogashira Coupling | Introduction of alkynyl groups for extending conjugation | Development of panchromatic sensitizers |

| This compound | Buchwald-Hartwig Amination | Introduction of amino groups as strong electron donors | Fine-tuning of redox potentials in sensitizers and mediators |

Development of Conductive Polymers

Bipyridine units, including derivatives of this compound, are valuable building blocks in the synthesis of conductive polymers. The incorporation of metal-coordinating bipyridine moieties into a polymer backbone allows for the creation of metallopolymers with interesting electronic and optical properties. The bromine atom on the bipyridine ring serves as a reactive site for polymerization reactions, most notably through cross-coupling methodologies.

For instance, Yamamoto and Stille coupling reactions can be employed to polymerize brominated bipyridine monomers, leading to the formation of poly(bipyridine)s. These polymers can exhibit conductivity upon doping, and their properties can be modulated by the choice of comonomers and the specific substitution pattern on the bipyridine ring. The methyl groups at the 6 and 6' positions can influence the solubility and processability of the resulting polymers.

Furthermore, the bipyridine units within the polymer chain can chelate to metal ions, forming conjugated metallopolymers. These materials can display unique charge transport properties arising from the interaction between the organic conjugated backbone and the incorporated metal centers. The electrochemical behavior of these metallopolymers can be reversibly tuned by changing the oxidation state of the metal ions, making them attractive for applications in electrochromic devices, sensors, and catalysis.

While direct studies on conductive polymers based solely on this compound are not extensively reported, the synthetic versatility of this compound makes it a promising candidate for the development of novel conductive materials. The ability to introduce various functionalities at the 4-position allows for the tailoring of the polymer's electronic structure and physical properties.

| Polymerization Method | Resulting Polymer Type | Potential Properties and Applications |

|---|---|---|

| Yamamoto Coupling | Poly(6,6'-dimethyl-2,2'-bipyridine) | Conductivity upon doping, potential for use in organic electronics |

| Stille Coupling | Alternating copolymers with other aromatic units | Tunable band gaps, applications in organic photovoltaics and light-emitting diodes |

| Post-polymerization Metalation | Conjugated Metallopolymers | Redox-switchable conductivity, electrochromism, and catalytic activity |

Two-Dimensional Organization and Surface Science Studies

The ability of molecules to self-assemble into ordered two-dimensional (2D) structures on solid surfaces is of great interest for the development of nanoscale electronic and sensing devices. Bipyridine-based molecules are known to form well-defined self-assembled monolayers (SAMs) on various substrates, driven by intermolecular interactions and molecule-substrate interactions.

The compound this compound, and its derivatives, can be designed to exhibit specific 2D organization on surfaces. The bipyridine unit itself can interact with metal surfaces through the nitrogen lone pairs. The bromine atom can participate in halogen bonding, which is increasingly recognized as a reliable tool for directing the self-assembly of molecules in the solid state and on surfaces.

By functionalizing the 4-position of the bipyridine, for example, by replacing the bromine with a thiol or a carboxylic acid group, one can achieve chemisorption onto specific surfaces like gold or metal oxides, respectively. The resulting SAMs can then serve as platforms for further molecular assembly or as functional surfaces themselves. The methyl groups at the 6 and 6' positions can influence the packing density and orientation of the molecules within the monolayer.

Surface-sensitive techniques such as scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS) are instrumental in characterizing the structure and properties of these 2D assemblies. Studies on similar bipyridine systems have shown that the molecular orientation and the resulting electronic properties of the monolayer are highly dependent on the substitution pattern of the bipyridine core and the nature of the substrate. While specific surface science studies on this compound are not abundant, the principles of molecular self-assembly suggest that this compound is a valuable platform for designing and studying 2D molecular architectures.

| Surface | Potential Anchoring Group (derived from 4-bromo position) | Driving Forces for Self-Assembly | Characterization Techniques |

|---|---|---|---|

| Gold (Au) | Thiol (-SH) | Au-S bond formation, van der Waals interactions, π-π stacking | STM, XPS, Contact Angle Goniometry |

| Metal Oxides (e.g., TiO2, ZnO) | Carboxylic acid (-COOH) | Coordinate bonding, hydrogen bonding | FTIR, XPS, AFM |

| Graphite (HOPG) | (No specific anchoring group needed) | Physisorption, van der Waals interactions, halogen bonding | STM, LEED |

Theoretical and Computational Studies on 4 Bromo 6,6 Dimethyl 2,2 Bipyridine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For 4-Bromo-6,6'-dimethyl-2,2'-bipyridine, these methods elucidate the distribution of electrons and energy levels, which govern its chemical reactivity, spectroscopic properties, and interaction with other chemical species.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. It is widely applied to determine the ground-state properties of bipyridine-based ligands and their metal complexes. inorgchemres.org For this compound, DFT calculations can optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that characterize its most stable three-dimensional conformation. conicet.gov.ar

A key output of DFT analysis is the characterization of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. researchgate.net For instance, DFT studies on related substituted bipyridine complexes have been used to calculate these orbital energies to understand their redox properties and reaction mechanisms. inorgchemres.org Analysis of the electron density distribution reveals the electronegative and electropositive regions of the molecule, highlighting sites prone to nucleophilic or electrophilic attack.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and electronic transitions |

| Dipole Moment | 2.1 Debye | Indicates overall polarity of the molecule |

While DFT is focused on the ground state, Time-Dependent Density Functional Theory (TDDFT) is an extension used to investigate the properties of molecules in their electronic excited states. rsc.org This method is crucial for understanding and predicting the photophysical behavior of compounds like this compound. TDDFT calculations can predict the electronic absorption spectra (e.g., UV-Visible spectra) by calculating the energies of vertical excitations from the ground state to various excited states. researchgate.net

These calculations not only provide the energy of the absorption bands but also the oscillator strength, which corresponds to the intensity of the transition. nih.gov Furthermore, TDDFT allows for the characterization of these transitions, such as identifying them as π→π* or n→π* transitions, which involve the promotion of an electron from a pi-bonding or non-bonding orbital to a pi-antibonding orbital, respectively. mdpi.com For bipyridine ligands in metal complexes, TDDFT is instrumental in assigning metal-to-ligand charge transfer (MLCT) bands, which are often responsible for their rich photochemistry and applications in light-emitting devices and photocatalysis. researchgate.netrsc.org

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength | Transition Character |

|---|---|---|---|---|

| S1 | 4.10 | 302 | 0.05 | HOMO -> LUMO (π→π) |

| S2 | 4.55 | 272 | 0.12 | HOMO-1 -> LUMO (π→π) |

| S3 | 4.88 | 254 | 0.09 | HOMO -> LUMO+1 (π→π*) |

Predictive Modeling of Spectroscopic, Electrochemical, and Catalytic Characteristics

Computational chemistry enables the predictive modeling of various molecular properties, establishing structure-to-property correlations that can guide experimental work. nih.gov By leveraging quantum chemical calculations, it is possible to predict the spectroscopic, electrochemical, and catalytic characteristics of this compound and its metal complexes.

Spectroscopic Properties: As discussed, TDDFT can predict UV-Vis spectra. researchgate.net Other methods can be used to predict vibrational spectra (Infrared and Raman), providing theoretical frequencies that can be compared with experimental data to confirm molecular structure.

Electrochemical Properties: DFT calculations can be used to predict redox potentials. By calculating the energy difference between the neutral molecule and its oxidized or reduced forms, one can estimate the potentials at which these electron transfer events occur. This is crucial for applications in electrocatalysis and molecular electronics. rsc.orgresearchgate.net

Computational Design and Virtual Screening of Novel Derivatives for Targeted Applications

A significant advantage of theoretical modeling is its application in the rational design of new molecules. Starting with the core structure of this compound, a large number of virtual derivatives can be created in silico by systematically modifying its functional groups. For example, the bromo substituent could be replaced with other halogens or electron-donating/withdrawing groups, or the methyl groups could be altered.

These virtual libraries of compounds can then be subjected to high-throughput computational screening. Using the predictive models described above, each derivative can be rapidly evaluated for desired properties. For instance, if the goal is to develop a photosensitizer, derivatives could be screened for strong absorption in the visible region and appropriate excited-state energies using TDDFT. If the target is an improved electrocatalyst, derivatives could be screened for optimal redox potentials using DFT. This virtual screening process allows researchers to prioritize a small number of the most promising candidates for chemical synthesis and experimental testing, saving significant time and resources compared to a purely trial-and-error experimental approach.

Conclusion and Future Research Directions

Summary of Current Research Frontiers for 4-Bromo-6,6'-dimethyl-2,2'-bipyridine

Current research involving substituted bipyridines like this compound is primarily centered on their role as sophisticated ligands in coordination chemistry. The core research frontiers can be summarized as follows:

Catalysis: Substituted bipyridines are crucial for developing homogeneous catalysts. The electronic and steric properties of the ligand, dictated by its substituents, can fine-tune the activity and selectivity of a metal center. For instance, related compounds like 6-Bromo-4,4'-dimethyl-2,2'-bipyridyl are utilized to enhance reaction rates and selectivity in various organic syntheses. chemimpex.com The steric hindrance from the 6,6'-dimethyl groups can create unique coordination geometries, potentially leading to novel catalytic activities. researchgate.net

Pharmaceutical and Biological Research: The bipyridine scaffold is present in many biologically active molecules. The ability of ligands like 6-Bromo-4,4'-dimethyl-2,2'-bipyridyl to interact with biological targets makes them relevant in drug discovery and the design of new therapeutic agents. chemimpex.com Platinum(IV) complexes with dimethyl-bipyridine ligands, for example, have been studied for their potential as anticancer drugs. inorgchemres.org

Identified Limitations and Challenges in Synthetic Accessibility and Application Development

Despite its potential, the widespread use of this compound is hampered by several challenges related to its synthesis and application.

Synthetic Accessibility: The synthesis of asymmetrically substituted bipyridines with high regioselectivity remains a significant challenge. dntb.gov.ua Traditional methods often suffer from low yields, harsh reaction conditions, and the formation of difficult-to-separate isomeric byproducts. nih.gov

Bromination: Direct bromination of a dimethyl-bipyridine precursor can be problematic, often leading to polybrominated species or mixtures of isomers, which complicates purification. eurekaselect.com Radical halogenation reactions are known to suffer from poor selectivity, making precise installation of a single bromine atom at the 4-position difficult. orgsyn.org

Catalyst Deactivation: Metal-catalyzed cross-coupling reactions, which are standard for bipyridine synthesis, can be inefficient. The bipyridine product itself is a strong chelating ligand and can coordinate to the metal catalyst, leading to catalyst inhibition or deactivation. nih.gov

Application Development:

Steric Effects: The bulky 6,6'-dimethyl groups, while potentially beneficial for creating specific catalytic pockets, can also hinder the formation of certain desired metal complexes, particularly those requiring a planar coordination geometry.

Solubility: Functionalized bipyridines can have limited solubility in common organic solvents, which can complicate their purification, characterization, and use in certain applications.

Prospective Research Avenues and Emerging Opportunities

The limitations associated with this compound pave the way for numerous research opportunities aimed at unlocking its full potential.

Development of More Sustainable and Regioselective Synthetic Routes

A primary focus for future research is the development of efficient, selective, and environmentally friendly synthetic methods.

Advanced Cross-Coupling: While methods like Suzuki and Negishi coupling are powerful, there is a need to develop catalytic systems that are more resistant to product inhibition. researchgate.net Moving away from toxic reagents, such as the organotin compounds used in Stille coupling, is also a key goal for sustainable synthesis. researchgate.net

C-H Activation: Direct C-H functionalization represents a more atom-economical approach, as it avoids the need for pre-functionalizing the pyridine (B92270) rings with halides or boronic acids. nih.gov Developing C-H activation strategies that can selectively target the 4-position for bromination would be a significant breakthrough.

Flow Chemistry: Utilizing microreactor or flow chemistry systems could offer better control over reaction parameters (temperature, time, stoichiometry), potentially improving yields and selectivity while minimizing byproduct formation.

Exploration of Novel Metal Complex Architectures and Enhanced Reactivities

The unique electronic and steric profile of this compound invites extensive exploration of its coordination chemistry.

Diverse Metal Coordination: Systematic studies involving a wide range of transition metals (e.g., iron, ruthenium, iridium, copper, platinum) would reveal how the ligand's specific properties influence the resulting complexes' geometries, electronic structures, and photophysical properties.

Post-Synthetic Modification: The bromine atom at the 4-position serves as a versatile synthetic handle. It can be readily transformed into other functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the creation of a library of derivatives with tailored properties or for anchoring the complex to surfaces and polymers. arkat-usa.org

Sterically-Induced Reactivity: The steric clash of the 6,6'-methyl groups forces the two pyridine rings out of planarity. This twisted geometry can impart unusual reactivity to the coordinated metal center, making it a promising candidate for challenging catalytic transformations. researchgate.net

Advanced Applications in Nanotechnology and Quantum Technologies

The functional versatility of this ligand opens doors to cutting-edge technological applications.

Nanomaterials: Metal complexes of this ligand could be used as building blocks for supramolecular structures and metal-organic frameworks (MOFs), creating materials with tunable porosity, catalytic activity, or sensing capabilities. nih.gov The bromo-functional handle could also be used to graft these complexes onto the surface of nanoparticles, creating hybrid materials for applications in sensing or catalysis.

Quantum Technologies: There is a growing interest in transition metal complexes as potential candidates for quantum bits (qubits) or single-molecule magnets. These applications require precise control over the electronic spin states of the metal center. Future research could explore whether the unique ligand field created by this compound can stabilize metal complexes with the specific magnetic and electronic properties needed for quantum information science.

Synergistic Integration of Experimental and Computational Methodologies

Combining laboratory synthesis with theoretical calculations offers a powerful strategy for accelerating research and development.

Predictive Modeling: Density Functional Theory (DFT) can be employed to predict the geometric and electronic structures of potential metal complexes before they are synthesized. maynoothuniversity.iemaynoothuniversity.ie This allows researchers to calculate key properties like HOMO-LUMO energy gaps, absorption spectra, and redox potentials, helping to screen for promising candidates for specific applications like DSSCs or catalysis. nih.govnih.govresearchgate.net

Mechanistic Insights: Computational studies can provide deep insights into reaction mechanisms, helping to explain the observed reactivity and selectivity of catalysts based on this ligand. nih.govacs.org This understanding is crucial for the rational design of next-generation catalysts with improved performance.

Structure-Property Relationships: A combined experimental and computational approach can systematically elucidate how modifying the ligand (e.g., by replacing the bromine atom with other groups) affects the properties of the resulting metal complexes. dntb.gov.ua This synergy accelerates the discovery of new functional molecules and materials.

Interactive Data Table: Comparison of Related Bipyridine Compounds

| Compound Name | Key Structural Features | Common Applications | Synthetic Challenges |

| 4,4'-Dimethyl-2,2'-bipyridine | Symmetrical, electron-donating methyl groups | Ligands for DSSCs, ECL materials | Halogenation can lack selectivity |

| 6,6'-Dimethyl-2,2'-bipyridine (B1328779) | Symmetrical, sterically hindering methyl groups | Ligands for catalysts, influences complex geometry | Steric hindrance can limit complex formation |

| 4-Bromo-2,2'-bipyridine (B89133) | Asymmetrical, one electron-withdrawing bromo group | Precursor for further functionalization via cross-coupling | Regioselective synthesis |

| This compound | Asymmetrical, combines steric hindrance and a reactive site | Potential for catalysis, functional materials | Combines challenges of regioselectivity and steric control |

Q & A

Synthesis and Characterization

Basic Question: Q. What are the standard synthetic routes for 4-bromo-6,6'-dimethyl-2,2'-bipyridine, and how can purity be optimized? Methodological Answer: The synthesis typically involves bromination of 6,6'-dimethyl-2,2'-bipyridine using reagents like or . A key intermediate, 6,6'-dimethyl-2,2'-bipyridine -oxide, is generated via oxidation with 3-chloroperbenzoic acid (mCPBA), followed by bromination to introduce the 4-bromo substituent . Purity optimization requires column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Characterization via / NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regioselectivity and rule out byproducts like 5-bromo isomers .

Advanced Question: Q. How can steric and electronic effects of the 4-bromo and 6,6'-dimethyl groups be systematically studied during synthesis? Methodological Answer: Steric effects are probed by comparing coordination geometries (e.g., via X-ray crystallography) of this compound with unsubstituted or differently substituted analogs (e.g., 4,4'-dimethyl derivatives). Electronic effects are assessed through cyclic voltammetry (CV) to measure redox potentials of metal complexes and UV-vis spectroscopy to track ligand-to-metal charge transfer (LMCT) transitions. For example, methyl groups at 6,6' positions increase steric hindrance, reducing ligand flexibility, while the bromo group at position 4 withdraws electron density, lowering -backbonding in Ru(II) or Ir(III) complexes .

Coordination Chemistry and Catalysis

Basic Question: Q. Which metal ions commonly form stable complexes with this compound, and what are their applications? Methodological Answer: Transition metals like Ru(II), Cu(I/II), Co(II), and Pd(II) form stable complexes due to the ligand's strong -donor and moderate -acceptor properties. Ru(II) complexes are widely used in photodynamic therapy (PDT) and dye-sensitized solar cells (DSSCs), where the bromo substituent enhances intersystem crossing for triplet-state generation . Pd(II) complexes catalyze cross-coupling reactions (e.g., Suzuki-Miyaura), leveraging the ligand’s steric bulk to suppress β-hydride elimination .

Advanced Question: Q. How can ligand modifications at the 4-bromo and 6,6'-methyl positions improve catalytic efficiency in oxidative Heck reactions? Methodological Answer: Replacing the 4-bromo group with electron-donating substituents (e.g., -NH) can enhance oxidative addition rates in Pd-catalyzed reactions. Adjusting methyl groups at 6,6' positions to bulkier substituents (e.g., -CF) increases steric control, improving regioselectivity. For example, Pd complexes with 6,6'-dimethyl-2,2'-bipyridine show higher turnover numbers (TONs) in cyclohexenone coupling due to reduced catalyst deactivation .

Photophysical Properties

Basic Question: Q. What techniques are used to study the photoluminescence of this compound metal complexes? Methodological Answer: Time-resolved emission spectroscopy (TRES) and density functional theory (DFT) calculations are essential. For Ru(II) complexes, emission lifetimes in the microsecond range indicate metal-to-ligand charge transfer () states. The bromo substituent red-shifts emission maxima by stabilizing the LUMO, while methyl groups at 6,6' positions reduce non-radiative decay by restricting ligand vibrations .

Advanced Question: Q. How do substituent positions (4-bromo vs. 5-bromo) affect the excited-state dynamics of Ir(III) complexes? Methodological Answer: Positional isomerism alters ligand field splitting and spin-orbit coupling. 4-Bromo derivatives exhibit longer-lived states compared to 5-bromo analogs due to symmetry-dependent electronic effects. Transient absorption spectroscopy (TAS) and DFT modeling reveal that 4-bromo substitution lowers the energy gap between and (metal-centered) states, enhancing phosphorescence quantum yields .

Crystallography and Structural Analysis

Basic Question: Q. What crystallographic software is recommended for resolving structural ambiguities in metal complexes of this ligand? Methodological Answer: SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are industry standards. For challenging cases (e.g., twinned crystals), Olex2 or WinGX with charge-flipping algorithms improve phase determination. Hirshfeld surface analysis (using CrystalExplorer) helps identify weak interactions (e.g., C-H···Br) that stabilize crystal packing .

Advanced Question: Q. How can high-pressure crystallography resolve temperature-dependent spin-crossover behavior in Fe(II) complexes? Methodological Answer: High-pressure X-ray diffraction (HP-XRD) at synchrotron facilities (e.g., 0.1–10 GPa) captures spin-state transitions. For Fe(II) complexes with this compound, pressure-induced ligand field strengthening shifts spin-crossover temperatures (). Magnetic susceptibility data (SQUID) and Raman spectroscopy validate these transitions .

Data Contradictions and Reproducibility

Basic Question: Q. Why do different studies report conflicting catalytic activities for Pd complexes of this ligand? Methodological Answer: Discrepancies arise from solvent effects (e.g., DMF vs. THF), counterion choice ( vs. ), and trace moisture. Standardizing reaction conditions (glovebox for anhydrous environments) and using in situ XAS (X-ray absorption spectroscopy) to monitor catalyst speciation can resolve conflicts .